molecular formula C9H9NO2 B120813 4-Hydroxycinnamamide CAS No. 194940-15-3

4-Hydroxycinnamamide

Cat. No.: B120813
CAS No.: 194940-15-3
M. Wt: 163.17 g/mol
InChI Key: DSMLJOHWFORNLY-ZZXKWVIFSA-N
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Scientific Research Applications

4-Hydroxycinnamamide has a wide range of applications in scientific research:

Future Directions

Research on 4-Hydroxycinnamamide and its derivatives has shown promising results in the field of medicine. For instance, a novel series of histone deacetylase inhibitors combining N-hydroxycinnamamide bioactive fragment and indole bioactive fragment was designed and synthesized, exhibiting promising total HDACs inhibitory activity and in vitro antiproliferative activities .

Mechanism of Action

Target of Action

4-Hydroxycinnamamide is a potent inhibitor of tyrosine-specific protein kinases . These kinases are key components of signal transduction pathways and play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis . Additionally, this compound has been identified as a Histone Deacetylase (HDAC) 1/3 dual inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound interacts with its targets by competing with the substrate protein for the tyrosine kinase binding site . This inhibitory activity results in a decrease in the phosphorylation of tyrosine residues, thereby disrupting the signal transduction pathways . As an HDAC inhibitor, it prevents the removal of acetyl groups from histones, leading to an “open” chromatin state that allows access of the transcription machinery to DNA .

Biochemical Pathways

The inhibition of tyrosine-specific protein kinases by this compound affects multiple biochemical pathways involved in cell growth and differentiation . By inhibiting HDACs, it impacts the epigenetic regulation of gene expression . This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions .

Pharmacokinetics

Its ability to inhibit tyrosine-specific protein kinases and hdacs suggests that it can penetrate cell membranes and interact with intracellular targets .

Result of Action

The inhibition of tyrosine-specific protein kinases and HDACs by this compound can lead to a variety of cellular effects. These include changes in cell growth and differentiation, induction of apoptosis, and alterations in gene expression . In particular, it has shown potent antitumor activity in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the cellular environment can impact the compound’s stability and efficacy . Additionally, factors such as temperature and light exposure can affect its stability during storage .

Biochemical Analysis

Biochemical Properties

4-Hydroxycinnamamide has been found to inhibit tyrosine-specific protein kinases, which are enzymes that play a crucial role in many cellular processes . This compound interacts with these enzymes by competing with the substrate protein for the tyrosine kinase binding site .

Cellular Effects

The inhibition of tyrosine kinases by this compound can have significant effects on cell function. Tyrosine kinases are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can potentially influence these cellular processes.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with tyrosine kinases. It competes with the substrate protein for the tyrosine kinase binding site, thereby inhibiting the kinase’s activity . This can lead to changes in gene expression and other cellular processes.

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine kinases. It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycinnamamide can be synthesized through several methods. One common approach involves the amidation of 4-hydroxycinnamic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

4-Hydroxycinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLJOHWFORNLY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194940-15-3
Record name 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-hydroxycinnamamide a promising compound for scientific research?

A1: this compound, isolated from the root bark of the plant Kleinhovia hospita Linn., exhibits notable toxicity against Artemia salina Leach (brine shrimp) with an IC50 of 180.53 µg/mL []. This finding suggests potential cytostatic activity against cancer cells, making it a promising candidate for further investigation.

Q2: What is the primary challenge in studying the biological activity of this compound?

A2: The concentration of this compound found naturally in the root bark of K. hospita Linn. is extremely low (around 1.6 ppm) []. Additionally, the compound is not commercially available. This scarcity necessitates efficient synthetic methods to produce sufficient quantities for in-depth biological and chemical studies.

Q3: How is this compound synthesized in the laboratory?

A3: A successful two-step synthesis of this compound starting from 4-hydroxycinnamic acid has been reported []. First, 4-hydroxycinnamic acid undergoes esterification with excess ethanol using sulfuric acid as a catalyst, yielding ethyl 4-hydroxycinnamate. Subsequently, ammonolysis of ethyl 4-hydroxycinnamate using concentrated ammonia produces this compound.

Q4: What spectroscopic techniques are employed to confirm the identity of synthesized this compound?

A4: The synthesized this compound and its intermediate, ethyl 4-hydroxycinnamate, are characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide detailed information about the functional groups and structure of the synthesized compounds, confirming their identity.

Q5: What is the significance of the double bond and the hydroxyl group in the structure of this compound derivatives for their inhibitory activity?

A5: Studies on the structure-activity relationship of this compound derivatives have revealed that the presence of the hydroxyl group at the 4-position and the double bond within the α-cyano-4-hydroxycinnamamide structure are crucial for potent inhibitory activity against tyrosine kinases [, ]. Modifications altering these structural features could lead to a decrease or loss of activity.

Q6: How do modifications at the 3 and 5 positions of the benzene ring in this compound derivatives impact their inhibitory activity?

A6: Introducing hydrophobic groups at the 3 and 5 positions of the benzene ring in α-cyano-4-hydroxycinnamamide derivatives enhances their inhibitory activity against tyrosine kinases []. This observation suggests that hydrophobic interactions at these positions play a role in the binding affinity and specificity of these compounds toward their target.

Q7: Could you provide an example of a potent this compound derivative and its mechanism of action?

A7: ST 638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) is a potent this compound derivative that demonstrates significant inhibitory activity against various tyrosine kinases, including the epidermal growth factor (EGF) receptor kinase []. Kinetic studies suggest that ST 638 competitively inhibits the phosphorylation of exogenous substrates by binding to the tyrosine kinase active site. This binding prevents the natural substrate from interacting with the kinase, thus inhibiting downstream signaling pathways.

Q8: Beyond cancer, are there other potential applications for this compound derivatives?

A8: this compound derivatives have shown promising results in inducing systemic acquired resistance (SAR) in rice against the parasitic nematode Meloidogyne graminicola []. This finding suggests a potential role for these compounds in developing environmentally friendly pest control strategies in agriculture.

Q9: How do this compound derivatives compare to salicylic acid in terms of inducing SAR in rice?

A9: N-hexyl-salicylamide, N-hexyl-2-hydroxycinnamamide, and N-hexyl-4-hydroxycinnamamide, all this compound derivatives, were found to be more effective than commercially available salicylic acid in inducing SAR in rice against Meloidogyne graminicola []. Notably, N-hexyl-salicylamide demonstrated the highest efficacy, suggesting a potential advantage of these derivatives over salicylic acid in this specific application.

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